Sodium lauryl ether sulfate
Overview
Description
Sodium lauryl ether sulfate, also known as this compound, is a widely used anionic surfactant. It is commonly found in personal care products such as shampoos, soaps, and toothpaste due to its effective cleaning and foaming properties. The compound consists of a long hydrophobic chain of 12 carbon atoms (lauryl group), a sulfate group, and an ethoxylated chain of variable length .
Scientific Research Applications
Sodium lauryl ether sulfate has numerous applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction due to its ability to disrupt cell membranes.
Medicine: It is used in formulations for topical medications and as an emulsifying agent.
Industry: It is a key ingredient in cleaning products, foaming agents for tunneling, and emulsifiers in various industrial processes .
Mechanism of Action
Safety and Hazards
SLES may cause some irritation to the mouth and upper digestive tract . It may cause significant skin irritation especially if exposure is prolonged and/or repeated . Contact with eyes can cause severe irritation . If not washed out promptly, it will injure the tissue, and permanent damage may result .
Future Directions
SLES is an emerging contaminant, being the main component of foaming agents that are increasingly used by the tunnel construction industry . There is limited existing work studying the effect of the ethoxy groups on the phase formation and structure . This is particularly important for the effect the structure has on the viscosity, an important consideration for commercial products .
Preparation Methods
Sodium lauryl ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylate is then converted to a half ester of sulfuric acid and neutralized to form the sodium salt . The industrial production involves the following steps:
Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is then sulfated using sulfur trioxide or chlorosulfuric acid.
Neutralization: The resulting product is neutralized with sodium hydroxide to produce lauryl ether sulfate sodium.
Chemical Reactions Analysis
Sodium lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group. Common reagents used in these reactions include sulfur trioxide, chlorosulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Sodium lauryl ether sulfate is often compared with other surfactants such as:
Sodium lauryl sulfate (SLS): Similar in structure but lacks the ethoxylated chain, making it more irritating to the skin.
Ammonium lauryl sulfate (ALS): Similar properties but uses ammonium instead of sodium.
Sodium pareth sulfate: Another surfactant with similar cleaning properties but different molecular structure .
This compound is unique due to its balance of effective cleaning properties and relatively lower irritation potential compared to sodium lauryl sulfate.
Properties
IUPAC Name |
disodium;1-dodecoxydodecane;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRDGHCVNAOIN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Na2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68585-34-2 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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